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molecular formula C11H9N3O5 B8392447 Methyl 4-(2-amino-1-cyano-2-oxoethyl)-3-nitrobenzoate

Methyl 4-(2-amino-1-cyano-2-oxoethyl)-3-nitrobenzoate

Cat. No. B8392447
M. Wt: 263.21 g/mol
InChI Key: PKUVHCQWSYOMPI-UHFFFAOYSA-N
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Patent
US08193237B2

Procedure details

5% Palladium-activated carbon (80 mg) was added to a solution of 2-cyano-2-(4-methoxycarbonyl-2-nitrophenyl)acetamide (Reference compound 1-5, 1.0 g, 3.8 mmol) in ethanol (10 mL), and the mixture was stirred at room temperature overnight under hydrogen atmosphere (3 kgf/cm2). After the reaction mixture was filtered throught Celite®, the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give the title reference compound (0.42 g) as a brown solid (yield 47%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([C:7]1[CH:12]=[CH:11][C:10]([C:13]([O:15][CH3:16])=[O:14])=[CH:9][C:8]=1[N+:17]([O-])=O)[C:4]([NH2:6])=[O:5])#[N:2]>C(O)C.[Pd]>[NH2:17][C:8]1[CH:9]=[C:10]([C:13]([O:15][CH3:16])=[O:14])[CH:11]=[CH:12][C:7]=1[CH:3]([C:1]#[N:2])[C:4]([NH2:6])=[O:5]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C(C(=O)N)C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C(=O)N)C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
80 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight under hydrogen atmosphere (3 kgf/cm2)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=CC(=C1)C(=O)OC)C(C(=O)N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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